Benzophenone-4-iodoacetamide

Myosin ATPase Conformational dynamics Photoaffinity labeling

Researchers requiring precise residue-to-residue distance constraints often face high background and ambiguous crosslinking with generic reagents. Benzophenone-4-iodoacetamide (BPIA) solves this by coupling site-selective cysteine conjugation with UV-triggered zero-length C-H insertion. • Short ~10 Å linker enables tight distance mapping (≈3 amino acid residues). • Benzophenone triplet-state allows repeated excitation-relaxation cycles without photobleaching. • Delivers single-residue resolution when combined with MS or Edman sequencing. Supplied with full QA documentation; reliable global logistics for R&D procurement.

Molecular Formula C15H12INO2
Molecular Weight 365.16 g/mol
CAS No. 76809-63-7
Cat. No. B014157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-4-iodoacetamide
CAS76809-63-7
SynonymsN-(4-Benzoylphenyl)-2-iodoacetamide;  Benzophenone-4-iodoacetamide;  _x000B_
Molecular FormulaC15H12INO2
Molecular Weight365.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI
InChIInChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
InChIKeyODTZGFFHYPHJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPIA: Sulfhydryl-Specific Photoaffinity Probe


Benzophenone-4-iodoacetamide (BPIA) is a heterobifunctional photocrosslinking reagent that combines a sulfhydryl-reactive iodoacetamide group for site-selective protein conjugation with a UV-activatable benzophenone moiety for proximity-driven crosslinking [1]. Its molecular architecture enables precise, two-step covalent mapping of protein structure, conformational dynamics, and protein–protein interaction interfaces, establishing it as a specialized tool in mechanistic biochemistry and structural proteomics .

BPIA Irreplaceability vs. Generic Probes


Generic substitution of Benzophenone-4-iodoacetamide with alternative photocrosslinkers (e.g., aryl azides, diazirines) or standard sulfhydryl probes (e.g., iodoacetamide-fluorophores, maleimide-biotin) fundamentally compromises experimental objectives. BPIA uniquely integrates a short, conformationally restricted linker (extended length of ~10 Å, equivalent to approximately three amino acid residues) with a benzophenone triplet-state that undergoes repeated excitation–relaxation cycles without photobleaching, enabling high-efficiency C–H insertion with minimal off-target labeling [1]. Substitution with a longer spacer alters the mapped distance constraints, while replacing the benzophenone with less chemically stable photoreactive groups reduces crosslinking yield and introduces non-specific reactivity artifacts [2]. The compound's specific combination of thiol-directed covalent anchoring followed by UV-triggered, zero-length proximity labeling cannot be replicated by any single alternative reagent, making BPIA irreplaceable for studies requiring precise, residue-to-residue distance mapping.

BPIA: Quantitative Evidence for Myosin and Chaperonin


SH-1 Labeling: Nucleotide-Driven Conformational Shift

BPIA, when conjugated to the reactive sulfhydryl SH-1 (Cys-707) of myosin subfragment 1 (S1), generates distinct crosslink patterns that quantify nucleotide-induced conformational changes. In the absence of nucleotide, BPIA crosslinks SH-1 exclusively to the N-terminal 25-kDa domain. The addition of Mg-ATP or Mg-ADP shifts crosslinking to the central 50-kDa domain, demonstrating a ligand-dependent distance change between these domains [1][2].

Myosin ATPase Conformational dynamics Photoaffinity labeling

Single-Residue Crosslinking Site Identification

Proteolytic digestion and sequencing of BPIA-crosslinked myosin S1 identified the precise amino acid residues involved in the crosslink. The major crosslinking site from SH-1 (Cys-707) was determined to be Glu-88, with Asp-89 and Met-92 as minor sites. These residues are located in the 25-kDa N-terminal domain, approximately 12-16 kDa from the N-terminus of the heavy chain, providing a molecular ruler measurement of <10 Å between SH-1 and this region [1][2].

Crosslinking mass spectrometry Residue-specific mapping Myosin structure

TRiC Substrate Orientation by Positional Crosslinking

When conjugated to synthetic peptides corresponding to VHL tumor suppressor Box1 and Box2 motifs, BPIA generates crosslinks to specific TRiC chaperonin subunits in a strictly orientation-dependent manner. A Box2 peptide bearing BPIA at the C-terminus (Box2-C) produced robust TRiC crosslinks, whereas the same peptide with BPIA at the N-terminus (C-Box2) yielded no detectable crosslinks, despite both peptides binding to TRiC with similar affinity [1].

Chaperonin TRiC/CCT Peptide crosslinking

Calcyclin–Tropomyosin Ca2+-Dependent Interaction

Tropomyosin labeled with benzophenone-iodoacetamide at Cys36 was used to probe calcium-dependent binding of calcyclin (S100A6). UV irradiation of the labeled tropomyosin–calcyclin mixture produced crosslinks between tropomyosin chains and calcyclin monomers exclusively in the presence of Ca2+, demonstrating the calcium-dependent nature of this cytoskeletal regulatory interaction [1].

Calcium signaling Actin cytoskeleton Protein–protein interaction

Iodoacetamide vs. Maleimide Thiol Reactivity

In bioconjugation workflows, benzophenone-4-iodoacetamide provides superior labeling homogeneity compared to its maleimide analog. While benzophenone-4-maleimide shares the same benzophenone photoreactive group, the maleimide moiety introduces bulkiness and hydrophobicity that can cause protein insolubility at moderate derivatization levels. In contrast, the iodoacetamide group yields a stable thioether linkage without adding significant steric bulk or altering protein solubility [1].

Heterobifunctional crosslinker Thiol reactivity Bioconjugation

SH-1 vs. SH-2 Discrimination in Myosin

BPIA labeling of myosin S1 under different nucleotide conditions enables differential targeting of the two most reactive thiols, SH-1 and SH-2. When labeling is performed in the presence of Mg-ATP, which enhances SH-2 reactivity, subsequent photolysis generates both 45-kDa (SH-1-derived) and 70-kDa (SH-2-derived) crosslinked species. This differential labeling pattern provides a quantitative readout of the relative occupancy and spatial environment of each thiol [1].

Thiol reactivity Myosin Site-specific labeling

BPIA: Proven Application Scenarios


Nucleotide-Driven Conformational Shifts in Motor Proteins

BPIA is the reagent of choice for investigating ligand-induced structural rearrangements in ATPases and motor proteins. As demonstrated in myosin S1, BPIA's short spacer enables detection of the nucleotide-dependent shift in crosslinking from the N-terminal 25-kDa domain (no nucleotide) to the central 50-kDa domain (+ Mg-ATP) [5][2]. This property is directly transferable to studies of kinesin, dynein, and ABC transporters where ATP hydrolysis drives conformational cycling.

Substrate Orientation in Chaperonin Complexes

BPIA conjugated to synthetic peptides provides unambiguous determination of substrate orientation within large folding chambers. The strict C-terminal vs. N-terminal positioning dependence observed with VHL Box2 peptides on TRiC demonstrates BPIA's utility for validating how client proteins engage chaperonin apical domains [5]. This application extends to GroEL/GroES, Hsp70, and Hsp90 chaperone systems.

Calcium-Dependent Interactions in Cytoskeletal Regulation

BPIA enables site-specific labeling of native cysteines (e.g., Cys36 in tropomyosin) without disrupting coiled-coil structure, permitting authentic detection of calcium-regulated binding events such as calcyclin–tropomyosin interactions [5]. This approach is broadly applicable to EF-hand proteins (S100 family, calmodulin) and their cytoskeletal targets where calcium sensitivity is paramount.

Single-Residue Crosslinking for Model Validation

When combined with proteolytic digestion and mass spectrometry or Edman sequencing, BPIA crosslinks can be mapped to individual residues (e.g., Glu-88 crosslinked to Cys-707 in myosin) [5]. This single-residue resolution provides distance constraints for validating computational models, homology models, and cryo-EM density maps, particularly in flexible regions poorly resolved by static structural techniques.

Technical Documentation Hub

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